molecular formula C9H4BrCl3N2O B1375539 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone CAS No. 1379670-84-4

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone

Cat. No. B1375539
M. Wt: 342.4 g/mol
InChI Key: MOSBNBIYNUINNV-UHFFFAOYSA-N
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Description

The compound “1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone” is a derivative of 5-Bromo-1H-pyrrolo[2,3-b]pyridine . The 5-Bromo-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocycle . It is a solid compound with an empirical formula of C8H5BrN2O2 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound 5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine was obtained by a one-step substitution reaction . The reaction was carried out under the condition of catalyst 4-dimethylaminopyridine (DMAP) and triethylamine . This method is advantageous due to its mild conditions, simple post-treatment, and high yield of the target compound .


Molecular Structure Analysis

The molecular structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine, a related compound, has been studied. It consists of fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone” are not available in the retrieved data, it’s worth noting that 5-Bromo-1H-pyrrolo[2,3-b]pyridine derivatives have been reported to have potent activities against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of the related compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine have been studied. It has an average mass of 197.032 Da and a monoisotopic mass of 195.963608 Da .

Scientific Research Applications

Synthesis of Heterocycles

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone plays a significant role in the synthesis of complex heterocycles. For instance, Alekseyev, Amirova, and Terenin (2015) developed a method for synthesizing heterocycles containing the 5-bromo-1H-pyrrolo[2,3-b]pyridine framework through Fischer indole cyclization. This method allows for the construction of a 5-bromo-7-azaindole scaffold, showcasing the compound's versatility in synthesizing hard-to-reach heterocycles (Alekseyev, Amirova, & Terenin, 2015).

Application in Total Synthesis

Baeza et al. (2010) utilized a derivative of 5-bromo-1H-pyrrolo[2,3-b]pyridine for the total synthesis of natural alkaloid variolin B and deoxyvariolin B. This synthesis involved selective palladium-mediated functionalization of the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system, demonstrating the compound's application in the synthesis of complex natural products (Baeza et al., 2010).

Development of Antibacterial Compounds

Toja et al. (1986) synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, one of which exhibited antibacterial activity in vitro. This highlights the potential of derivatives of 1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone in developing new antibacterial agents (Toja et al., 1986).

Insecticide Intermediate Synthesis

Niu Wen-bo (2011) described the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for the new insecticide chlor-antraniliprole. This synthesis involves a derivative of 5-bromo-1H-pyrrolo[2,3-b]pyridine, indicating its utility in the development of agricultural chemicals (Niu Wen-bo, 2011).

Safety And Hazards

The safety information for the related compound 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid indicates that it has hazard classifications of Acute Tox. 4 Oral - Eye Irrit. 2 . The precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P337 + P313 .

Future Directions

The future directions for this compound could involve further exploration of its potential activities against FGFR1, 2, and 3, given the reported activities of related compounds . Additionally, the development of novel 7-azaindole derivatives through further modifications could be a promising area of research .

properties

IUPAC Name

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl3N2O/c10-4-1-5-6(7(16)9(11,12)13)3-15-8(5)14-2-4/h1-3H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSBNBIYNUINNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)C(Cl)(Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone
Reactant of Route 2
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone
Reactant of Route 3
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone
Reactant of Route 4
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone
Reactant of Route 5
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone
Reactant of Route 6
1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,2,2-trichloroethanone

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